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molecular formula C12H18N2 B130311 1-Benzyl-3-methylpiperazine CAS No. 3138-90-7

1-Benzyl-3-methylpiperazine

Cat. No. B130311
M. Wt: 190.28 g/mol
InChI Key: QOFUDSPYJDXBOF-UHFFFAOYSA-N
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Patent
US05447931

Procedure details

To 500 ml of ice cooled methyl ethyl ketone, 126.5 g (1 mol) of benzyl chloride, 100 g (1 mol) of 2-methylpiperazine, 138 g (1 mol) of anhydrous K2CO3 and 2 g of NaI are added. The mixture is stirred at the reflux temperature for 2 hours, then cooled to room temperature; K2CO3 is filtered off and the solvent evaporated. The residue is dissolved in diluted NaOH, extracted with some ethyl ether, washed with water, dried over Na2SO4 and the solvent is evaporated off to provide 55 g of 1-benzyl-3-methylpiperazine. B.p. 140°-150° C./20-25 mmHg.
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][CH:10]1[CH2:15][NH:14][CH2:13][CH2:12][NH:11]1.C([O-])([O-])=O.[K+].[K+]>[Na+].[I-].C(C(C)=O)C>[CH2:1]([N:14]1[CH2:13][CH2:12][NH:11][CH:10]([CH3:9])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
138 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at the reflux temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
K2CO3 is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diluted NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with some ethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05447931

Procedure details

To 500 ml of ice cooled methyl ethyl ketone, 126.5 g (1 mol) of benzyl chloride, 100 g (1 mol) of 2-methylpiperazine, 138 g (1 mol) of anhydrous K2CO3 and 2 g of NaI are added. The mixture is stirred at the reflux temperature for 2 hours, then cooled to room temperature; K2CO3 is filtered off and the solvent evaporated. The residue is dissolved in diluted NaOH, extracted with some ethyl ether, washed with water, dried over Na2SO4 and the solvent is evaporated off to provide 55 g of 1-benzyl-3-methylpiperazine. B.p. 140°-150° C./20-25 mmHg.
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][CH:10]1[CH2:15][NH:14][CH2:13][CH2:12][NH:11]1.C([O-])([O-])=O.[K+].[K+]>[Na+].[I-].C(C(C)=O)C>[CH2:1]([N:14]1[CH2:13][CH2:12][NH:11][CH:10]([CH3:9])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
138 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at the reflux temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
K2CO3 is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diluted NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with some ethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05447931

Procedure details

To 500 ml of ice cooled methyl ethyl ketone, 126.5 g (1 mol) of benzyl chloride, 100 g (1 mol) of 2-methylpiperazine, 138 g (1 mol) of anhydrous K2CO3 and 2 g of NaI are added. The mixture is stirred at the reflux temperature for 2 hours, then cooled to room temperature; K2CO3 is filtered off and the solvent evaporated. The residue is dissolved in diluted NaOH, extracted with some ethyl ether, washed with water, dried over Na2SO4 and the solvent is evaporated off to provide 55 g of 1-benzyl-3-methylpiperazine. B.p. 140°-150° C./20-25 mmHg.
[Compound]
Name
ice
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
126.5 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
138 g
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1](Cl)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH3:9][CH:10]1[CH2:15][NH:14][CH2:13][CH2:12][NH:11]1.C([O-])([O-])=O.[K+].[K+]>[Na+].[I-].C(C(C)=O)C>[CH2:1]([N:14]1[CH2:13][CH2:12][NH:11][CH:10]([CH3:9])[CH2:15]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1 |f:2.3.4,5.6|

Inputs

Step One
Name
ice
Quantity
500 mL
Type
reactant
Smiles
Name
Quantity
126.5 g
Type
reactant
Smiles
C(C1=CC=CC=C1)Cl
Name
Quantity
100 g
Type
reactant
Smiles
CC1NCCNC1
Name
Quantity
138 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)C(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at the reflux temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
are added
FILTRATION
Type
FILTRATION
Details
K2CO3 is filtered off
CUSTOM
Type
CUSTOM
Details
the solvent evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in diluted NaOH
EXTRACTION
Type
EXTRACTION
Details
extracted with some ethyl ether
WASH
Type
WASH
Details
washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CC(NCC1)C
Measurements
Type Value Analysis
AMOUNT: MASS 55 g
YIELD: CALCULATEDPERCENTYIELD 28.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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